N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

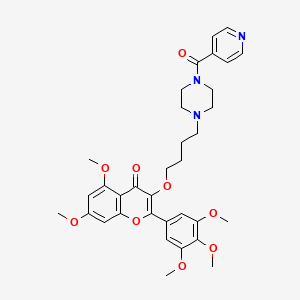

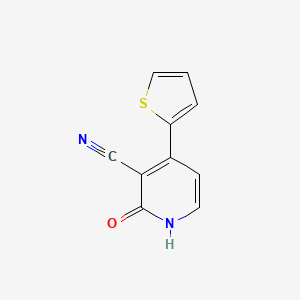

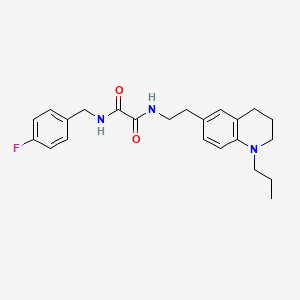

N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as KIRA6 and is a potent and selective inhibitor of the NF-κB essential modulator (NEMO) binding domain (NBD) of IκB kinase (IKK).

Aplicaciones Científicas De Investigación

Electrophysiological Activity

N-substituted benzamides and benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activities. These compounds have shown potency in vitro comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a selective class III agent in clinical trials, indicating the potential of the 1H-imidazol-1-yl moiety in generating class III electrophysiological activity in this compound series (Morgan et al., 1990).

Antibacterial Activity

A new series of naphthalene-1,4-dione derivatives, including N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide analogs, have been synthesized and evaluated for their antibacterial properties. These compounds have shown significant minimum inhibitory concentration (MIC) values against various bacterial strains, indicating their potential as effective antibacterial agents (Ravichandiran et al., 2015).

Protecting and Activating Group for Amine Synthesis

The 2-(1,3-dioxan-2-yl)ethylsulfonyl group, related to the 1,3-dioxoisoindolyl moiety, has been used as a new versatile sulfonating agent for amines. This group has shown stability under basic and reductive conditions, and it can be removed by heating in a hot aqueous solution of trifluoroacetic acid. This property makes it useful for the synthesis of N-substituted and N-monosubstituted Dios-amides, potentially applicable in various synthetic chemistry contexts (Sakamoto et al., 2006).

Antimicrobial and Anticancer Activity

Compounds derived from (dioxoisoindolin-2-yl)phenylacetic acid, structurally related to N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown promising results, indicating potential applications in treating infections and cancer (Bedair et al., 2006).

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-2-25(23,24)13-9-4-3-6-10(13)15(20)18-12-8-5-7-11-14(12)17(22)19-16(11)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZSBLJCIBJATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2821144.png)

![N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821153.png)

![N-{4-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821155.png)

![1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2821161.png)

![cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2821162.png)